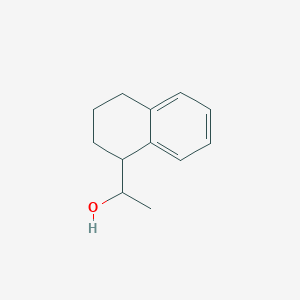

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol

Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol (IUPAC name: 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol) is a secondary alcohol featuring a tetrahydronaphthalene (tetralin) backbone with an ethanol substituent at the 1-position. Its molecular formula is C₁₂H₁₆O, with a calculated molecular weight of 176.25 g/mol . The compound is commercially available with a purity of ≥95% and is priced at €667.00 for 50 mg (CymitQuimica, 2025), reflecting its specialized applications in organic synthesis and pharmaceutical research . Key identifiers include CAS numbers 6947-19-9 and 137847-82-6, and EINECS 68480-12-6 .

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11,13H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBQWCZPSDVJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In an industrial setting, the production of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol may involve catalytic hydrogenation of naphthalene derivatives followed by selective functionalization. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products:

Oxidation: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone.

Reduction: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic naphthalene ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanol

- Molecular Formula : C₁₁H₁₄O

- Molecular Weight : 162.23 g/mol

- Key Differences: Primary alcohol (methanol substituent) vs. secondary alcohol in the target compound.

- Synthesis : Produced via reduction of 1,2,3,4-tetrahydronaphthalenecarboxylic acid with a 95% yield .

- Applications: The primary alcohol group may exhibit higher reactivity in esterification or oxidation reactions compared to the ethanol derivative.

3-(1H-Indol-3-yl)-1,2,3,4-tetrahydronaphthalen-1(2H)-one

- Molecular Formula: C₁₈H₁₅NO

- Molecular Weight : 261.32 g/mol

- Key Differences : Ketone group replaces the alcohol, with an indole substituent at position 3.

Substituent Modifications

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

- Molecular Formula : C₁₁H₁₄O

- Molecular Weight : 162.23 g/mol .

- Key Differences: Methyl group replaces the ethanol chain, reducing steric hindrance and hydrophilicity.

- Properties : Simpler structure may enhance volatility but limit applications in chiral synthesis.

1-ethynyl-2-phenethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Heterocyclic and Amine Derivatives

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]piperidin-4-ol

- Molecular Formula: C₁₆H₂₁NO

- Molecular Weight : 243.35 g/mol .

- Applications : The cyclic amine structure is common in pharmaceuticals targeting receptors like TRPM8 .

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine oxalate

Comparative Data Table

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol, also known as (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and research findings.

- Chemical Formula : CHO

- Molecular Weight : 176.25 g/mol

- CAS Number : 1344968-64-4

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the tetrahydronaphthalene moiety in 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol suggests it may scavenge free radicals effectively. A study demonstrated that related compounds showed a notable reduction in reactive oxygen species (ROS) in cellular models .

2. Neuroprotective Effects

The neuroprotective potential of tetrahydronaphthalene derivatives has been explored in various contexts. For instance, compounds similar to 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol have been shown to inhibit neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress . This suggests a potential role in treating neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary studies have indicated that tetrahydronaphthalene derivatives possess antimicrobial properties. Specifically, the compound exhibited inhibitory effects against a range of bacterial strains. A case study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 1: Neuroprotection in Experimental Models

In an experimental model of neurodegeneration, researchers administered 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol to mice subjected to oxidative stress. The results showed a significant reduction in markers of neuronal damage compared to control groups. The compound's ability to modulate inflammatory responses was noted as a key mechanism behind its protective effects .

Case Study 2: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several tetrahydronaphthalene derivatives including 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating promising antimicrobial properties .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.